
The Role of SGC6870N as a Negative Control in
Epigenetic Studies of PRMT6

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SGC6870N

Cat. No.: B15588080 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
In the landscape of epigenetic research, the development of potent and selective chemical

probes is paramount to dissecting the biological functions of specific enzymes and validating

them as therapeutic targets. Protein arginine methyltransferase 6 (PRMT6) has emerged as a

significant player in various cellular processes, and its dysregulation is implicated in multiple

cancers. SGC6870 is a first-in-class, potent, and selective allosteric inhibitor of PRMT6.[1][2][3]

[4][5][6] To rigorously validate the on-target effects of SGC6870, its inactive enantiomer,

SGC6870N, was developed as a crucial negative control.[1][2][3][7] This technical guide

delineates the mechanism of action of SGC6870 and the essential role of SGC6870N in

ensuring the specificity of experimental findings in epigenetic studies.

SGC6870N: The Inactive Enantiomer for Rigorous
Experimental Control
SGC6870N is the (S)-enantiomer of SGC6870 and is inactive against PRMT6.[2][4][6] Its

primary and critical function in epigenetic research is to serve as a negative control in

experiments involving its active counterpart, SGC6870.[1][2][3][7] By using SGC6870N
alongside SGC6870, researchers can distinguish the biological effects stemming specifically

from the inhibition of PRMT6 from any potential off-target effects of the chemical scaffold. This
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is a fundamental aspect of rigorous chemical biology and drug discovery, ensuring that the

observed cellular phenotypes are a direct consequence of modulating the intended target.

SGC6870: A Potent and Selective Allosteric Inhibitor
of PRMT6
To appreciate the role of SGC6870N, it is essential to understand the properties of the active

compound, SGC6870.

Target: Protein Arginine Methyltransferase 6 (PRMT6)

Mechanism of Action: SGC6870 is an allosteric inhibitor, meaning it binds to a site on the

PRMT6 enzyme that is distinct from the active site.[1][2][3][6] This binding event induces a

conformational change in the enzyme, leading to the inhibition of its methyltransferase

activity.

Potency: SGC6870 is a potent inhibitor of PRMT6 with a reported half-maximal inhibitory

concentration (IC50) of 77 nM in biochemical assays.[1][4][5][6]

Selectivity: Extensive screening has demonstrated that SGC6870 exhibits outstanding

selectivity for PRMT6 over a broad panel of other methyltransferases and non-epigenetic

targets.[1][4]

Cellular Activity: SGC6870 is cell-active and has been shown to inhibit the methylation of

PRMT6 substrates in cellular contexts.[1][2][3][4][6]

Quantitative Data Summary
The following table summarizes the key quantitative data for both SGC6870 and SGC6870N,

highlighting their distinct properties.
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Compound Target
Biochemical
IC50

Cellular
Activity

Function

SGC6870 PRMT6
77 ± 6 nM[1][4]

[6]

Active Inhibitor[1]

[2][3][4][6]

Potent and

selective

allosteric inhibitor

of PRMT6 for

studying its

biological roles.

SGC6870N PRMT6 Inactive[1][2][6] Inactive[1][2][6]

Negative control

to validate that

the effects of

SGC6870 are

on-target.

Mandatory Visualizations
Relationship between SGC6870, SGC6870N, and PRMT6
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Interaction of SGC6870 and SGC6870N with PRMT6

Enantiomers
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On-Target
Biological Effect

Click to download full resolution via product page

Caption: SGC6870 binds to and inhibits PRMT6, leading to a biological effect, while

SGC6870N does not.

Experimental Workflow for Validating On-Target PRMT6
Inhibition
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Experimental Workflow for On-Target Validation

Interpret Results

Start: Hypothesis
Phenotype is PRMT6-dependent

Treat cells with:
1. Vehicle (e.g., DMSO)

2. SGC6870 (Active Inhibitor)
3. SGC6870N (Negative Control)

Perform Cellular Assay
(e.g., Western Blot for H3R2me2a,

proliferation assay, gene expression analysis)

Collect and Analyze Data

SGC6870 shows effect
SGC6870N shows no effect

Both SGC6870 and SGC6870N
show an effect

Neither compound
shows an effect

Conclusion:
Effect is on-target and

mediated by PRMT6 inhibition

Conclusion:
Effect is likely off-target

or due to the chemical scaffold

Conclusion:
Phenotype is not modulated

by this compound class or PRMT6

Click to download full resolution via product page
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Caption: A logical workflow demonstrating the use of SGC6870 and SGC6870N to validate on-

target effects.

Experimental Protocols
The following are detailed methodologies for key experiments involving SGC6870 and

SGC6870N, adapted from the primary literature.

In Vitro PRMT6 Inhibition Assay (Radiometric)
This assay is used to determine the IC50 of inhibitors against PRMT6.

Materials:

Recombinant human PRMT6

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

Histone H3 peptide (or other suitable substrate)

SGC6870 and SGC6870N dissolved in DMSO

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01%

Tween-20)

Scintillation cocktail

Microplates (e.g., 96-well)

Filter paper and filter apparatus

Procedure:

Prepare a serial dilution of SGC6870 and SGC6870N in DMSO. Further dilute in assay

buffer to the desired final concentrations.

In each well of the microplate, add the PRMT6 enzyme.
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Add the diluted inhibitor (SGC6870 or SGC6870N) or vehicle (DMSO) to the respective

wells.

Incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at room

temperature to allow for binding.

Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide and

³H-SAM.

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

Stop the reaction by adding an acid (e.g., trichloroacetic acid).

Transfer the reaction mixture to a filter paper and wash to remove unincorporated ³H-SAM.

Place the filter paper in a scintillation vial with a scintillation cocktail.

Measure the radioactivity using a scintillation counter.

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle

control.

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular PRMT6 Inhibition Assay (Western Blot)
This assay assesses the ability of the inhibitor to block PRMT6 activity within cells by

measuring the methylation status of a known substrate.

Materials:

Cell line of interest (e.g., HEK293T, cancer cell lines)

SGC6870 and SGC6870N dissolved in DMSO

Cell lysis buffer

Primary antibodies: anti-H3R2me2a (asymmetric dimethylarginine at Histone H3 Arginine

2), anti-total Histone H3
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Secondary antibody (e.g., HRP-conjugated)

Chemiluminescent substrate

Western blotting equipment

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

Treat the cells with increasing concentrations of SGC6870, SGC6870N, or vehicle

(DMSO) for a specified duration (e.g., 24-48 hours).

Harvest the cells and lyse them in lysis buffer to extract total protein.

Determine the protein concentration of each lysate.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in

TBST).

Incubate the membrane with the primary antibody against the methylated substrate (e.g.,

anti-H3R2me2a) overnight at 4°C.

Wash the membrane and incubate with the appropriate secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total

Histone H3) to serve as a loading control.

Quantify the band intensities to determine the extent of inhibition of substrate methylation.

Conclusion
SGC6870N is an indispensable tool in the study of PRMT6 biology. Its inactivity against the

target enzyme provides a rigorous and essential control to ensure that the cellular and

physiological effects observed with its active enantiomer, SGC6870, are a direct result of
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PRMT6 inhibition. The proper use of such paired active/inactive probes is a cornerstone of

high-quality chemical biology research and is critical for the validation of epigenetic targets in

drug discovery. This guide provides the foundational knowledge and experimental frameworks

for the effective utilization of SGC6870 and SGC6870N in advancing our understanding of

PRMT6 in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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